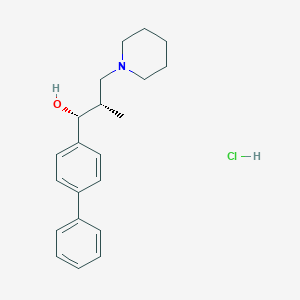
(1,1'-Biphenyl)-4-amine, 2'-methyl-3-(methyl-d3)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-4-amine, 2’-methyl-3-(methyl-d3)- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amine group at the 4-position of one phenyl ring and a methyl group at the 2’-position of the other phenyl ring, with the methyl group being deuterated (methyl-d3). The deuterium labeling is often used in scientific research to study reaction mechanisms and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-amine, 2’-methyl-3-(methyl-d3)- can be achieved through several synthetic routes. One common method involves the coupling of 4-bromoaniline with 2-methyl-3-(methyl-d3)-phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran or toluene, under an inert atmosphere of nitrogen or argon.
Industrial Production Methods
On an industrial scale, the production of (1,1’-Biphenyl)-4-amine, 2’-methyl-3-(methyl-d3)- may involve similar coupling reactions but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)-4-amine, 2’-methyl-3-(methyl-d3)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or deuterated methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, deuterated amines, and halogenated biphenyl compounds.
Aplicaciones Científicas De Investigación
(1,1’-Biphenyl)-4-amine, 2’-methyl-3-(methyl-d3)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics, particularly in deuterium-labeled studies.
Biology: Employed in metabolic studies to trace the pathways of biphenyl derivatives in biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which (1,1’-Biphenyl)-4-amine, 2’-methyl-3-(methyl-d3)- exerts its effects depends on the specific application. In metabolic studies, the deuterium labeling allows for the tracking of the compound through various biochemical pathways. The amine group can interact with enzymes and receptors, influencing biological processes. The biphenyl structure provides a rigid framework that can interact with molecular targets, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
(1,1’-Biphenyl)-4-amine: Lacks the methyl and deuterium labeling, making it less useful for certain types of research.
(1,1’-Biphenyl)-4-amine, 2’-methyl: Contains a methyl group but not deuterated, which affects its utility in deuterium-labeled studies.
(1,1’-Biphenyl)-4-amine, 3’-methyl: The position of the methyl group is different, leading to variations in reactivity and applications.
Uniqueness
The presence of the deuterated methyl group in (1,1’-Biphenyl)-4-amine, 2’-methyl-3-(methyl-d3)- makes it unique for studies involving isotopic labeling. This allows for detailed investigation of reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
Propiedades
Número CAS |
70786-75-3 |
|---|---|
Fórmula molecular |
C14H15N |
Peso molecular |
200.29 g/mol |
Nombre IUPAC |
4-(2-methylphenyl)-2-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12/h3-9H,15H2,1-2H3/i2D3 |
Clave InChI |
HSQVHYANHDSFFI-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C=CC(=C1)C2=CC=CC=C2C)N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=C(C=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


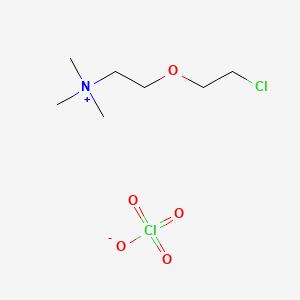
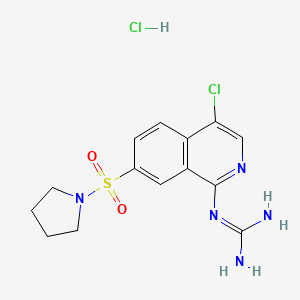
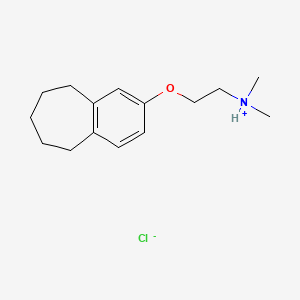
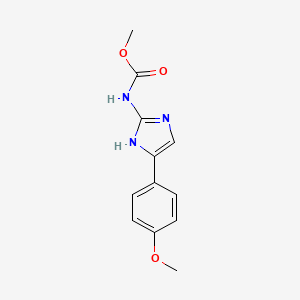



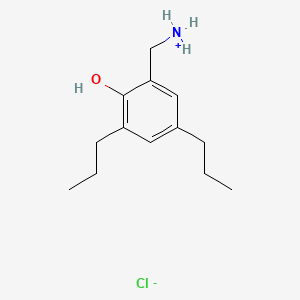
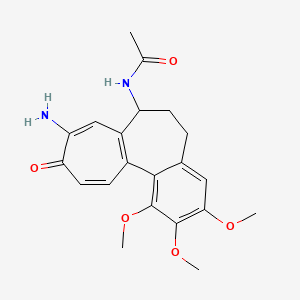
![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
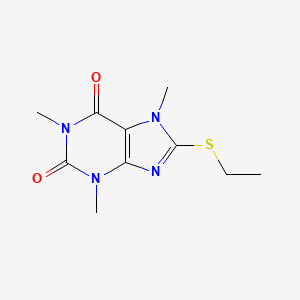
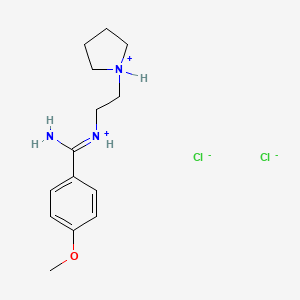
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)
